molecular formula C11H10FN3O B1492169 6-((2-Fluorobenzyl)amino)pyridazin-3-ol CAS No. 1875461-75-8

6-((2-Fluorobenzyl)amino)pyridazin-3-ol

Cat. No. B1492169
M. Wt: 219.21 g/mol
InChI Key: HVABFFIXBLCFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((2-Fluorobenzyl)amino)pyridazin-3-ol is a chemical compound with the molecular formula C11H10FN3O. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of pyridazine compounds, such as 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, involves several methods. One method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6- endo-trig cyclization of readily available β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The InChI code for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol is 1S/C11H9FN2O/c12-10-4-2-1-3-8(10)7-9-5-6-11(15)14-13-9/h1-6H,7H2,(H,14,15) .

Scientific Research Applications

Biomolecular Labeling

6-((2-Fluorobenzyl)amino)pyridazin-3-ol is utilized in chemoselective ligation processes for biomolecular labeling. This method, involving aniline catalysis, is highly efficient for labeling peptides and proteins under neutral pH and low concentrations. This approach demonstrates improved rate constants over existing chemistries, making it valuable for various biological applications (Dirksen & Dawson, 2008).

Antibacterial and Antifungal Activity

Research has been conducted on derivatives of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, showing significant antibacterial and antifungal properties. These derivatives have been tested against various pathogens, demonstrating higher effectiveness than some standard drugs (Maddila et al., 2016).

Imaging Agent for Prostate Cancer

A specific derivative of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, [18F]DCFPyL, has been synthesized for imaging prostate-specific membrane antigen (PSMA) in prostate cancer. This compound showed high binding affinity and provided clear delineation of prostate tumor xenografts in imaging studies, suggesting its potential as a diagnostic tool in cancer research (Chen et al., 2011).

Cardioactive Agents

Certain pyridazinone derivatives, which include the 6-((2-Fluorobenzyl)amino)pyridazin-3-ol structure, have been explored for their potential as cardioactive agents. These compounds have been either in clinical use or tested in clinical trials for their cardiovascular effects, demonstrating the significance of this chemical moiety in cardiac drug development (Imran & Abida, 2016).

Fluorophore Development for Protease Sensing

6-((2-Fluorobenzyl)amino)pyridazin-3-ol derivatives have been employed in the development of fluorophores for protease sensing. These compounds use a self-immolative linker strategy to create probes sensitive to specific enzymes, useful in biochemical assays and potentially in diagnostic applications (Richard et al., 2008).

Platelet Aggregation Inhibition

Derivatives of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol have been investigated for their potential as platelet aggregation inhibitors. This research contributes to the understanding of new therapeutic agents for conditions like thrombosis and other cardiovascular diseases (Estevez et al., 1998).

properties

IUPAC Name

3-[(2-fluorophenyl)methylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVABFFIXBLCFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NNC(=O)C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-Fluorobenzyl)amino)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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